molecular formula C7H11NO3 B13507634 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid

1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid

Cat. No.: B13507634
M. Wt: 157.17 g/mol
InChI Key: QQFBGUJHOWKYSA-UHFFFAOYSA-N
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Description

1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound characterized by a cyclopropane ring fused to a carboxylic acid group and an acetylated methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid typically involves the alkylation of malonic ester with 1,2-dibromoethane, followed by the transformation of the ester fragment into the amino group using the Hoffman rearrangement . This method, established in the early 20th century, remains a foundational approach for synthesizing cyclopropane derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation and rearrangement techniques, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex cyclopropane derivatives and studying reaction mechanisms.

    Biology: The compound is used to investigate the role of cyclopropane-containing molecules in biological systems.

    Medicine: Research explores its potential as a pharmacological agent, particularly in modulating enzyme activity and receptor interactions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to ethylene in plants, influencing growth and development . In mammals, it may interact with NMDA receptors, modulating neuronal activity and potentially offering neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid is unique due to its acetylated methylamino group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Conclusion

This compound is a compound of significant interest in various scientific fields

Biological Activity

1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid (AMCA) is a compound of significant interest in the field of biochemistry and plant biology due to its role as a precursor in ethylene biosynthesis. Ethylene is a critical plant hormone that regulates various physiological processes, including fruit ripening, flower wilting, and leaf fall. This article reviews the biological activity of AMCA, focusing on its mechanisms of action, effects on plant physiology, and potential applications in agriculture.

AMCA is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor to ethylene. The conversion of AMCA to ACC occurs through enzymatic reactions catalyzed by specific enzymes, which facilitate the production of ethylene in response to various environmental stimuli. The biological activity of AMCA can be summarized as follows:

  • Ethylene Production : AMCA enhances ethylene biosynthesis, which is crucial for processes such as fruit ripening and stress responses in plants.
  • Inhibition of Ethylene Action : Some studies suggest that derivatives of cyclopropane carboxylic acids can inhibit the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), thereby modulating ethylene levels in plants .

Biological Activity in Plants

The biological effects of AMCA have been extensively studied, particularly in relation to its impact on plant growth and development:

  • Fruit Ripening : AMCA has been shown to accelerate fruit ripening by increasing ethylene production. This effect is particularly notable in climacteric fruits such as bananas and tomatoes .
  • Stress Responses : Research indicates that AMCA can enhance plant resistance to biotic and abiotic stresses. For instance, it has been observed to improve drought resistance and pathogen defense mechanisms in maize by modulating ethylene signaling pathways .

Case Studies

Several studies have investigated the effects of AMCA on different plant species:

  • Maize Resistance Enhancement :
    • A study demonstrated that applying AMCA to maize plants significantly improved their resistance against fungal pathogens and drought stress. The binding energy of AMCA was measured at -9.98 kcal/mol, indicating a strong interaction with target proteins involved in stress responses .
  • Ethylene Production in Tomatoes :
    • In experiments with tomato plants, AMCA application resulted in increased ethylene production, leading to accelerated ripening and improved fruit quality. This study highlighted the potential for using AMCA as a natural ripening agent in agricultural practices .

Data Tables

The following table summarizes key findings from various studies on the biological activity of AMCA:

Study ReferencePlant SpeciesEffect ObservedBinding Energy (kcal/mol)
MaizeEnhanced resistance to drought and pathogens-9.98
TomatoAccelerated ripening and improved qualityN/A
VariousInhibition of ACO enzyme activityN/A

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-[acetyl(methyl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-5(9)8(2)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11)

InChI Key

QQFBGUJHOWKYSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1(CC1)C(=O)O

Origin of Product

United States

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